1-Heptyl-1H-pyrazole-4-carboxylic acid
Description
1-Heptyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a heptyl (C₇H₁₅) substituent at the 1-position and a carboxylic acid (-COOH) group at the 4-position of the pyrazole ring. While specific data on this compound are absent in the provided evidence, structural analogs (e.g., methyl, phenyl, or cyclopropyl-substituted pyrazole-carboxylic acids) suggest that its properties are influenced by the heptyl chain’s lipophilicity and steric bulk. Pyrazole-carboxylic acids are widely studied for their biological activities, including antioxidant and anti-inflammatory effects, and serve as intermediates in pharmaceutical synthesis .
Properties
IUPAC Name |
1-heptylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-2-3-4-5-6-7-13-9-10(8-12-13)11(14)15/h8-9H,2-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBCVDQRDFRJOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C=C(C=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The β-keto ester (e.g., ethyl 3-oxobutanoate) reacts with heptyl hydrazine in a halogenated solvent such as 1,1,1,3,3-pentafluorobutane. The solvent enhances regioselectivity, favoring 1,4-disubstitution over 1,5-isomers. Acid catalysis (e.g., sulfuric acid) promotes cyclization at 60–80°C for 8–12 hours.
Example Protocol
Hydrolysis to the Carboxylic Acid
The ester intermediate undergoes alkaline hydrolysis using sodium hydroxide (10% w/v) at 70°C for 2 hours, followed by acidification with HCl to pH 2. Cooling to 10°C precipitates the product, which is filtered and dried (yield: 90–95%, purity: ≥99% by HPLC).
N-Alkylation of Pyrazole-4-carboxylic Acid Esters
This two-step approach involves alkylating a preformed pyrazole-4-carboxylic acid ester at the 1-position, followed by hydrolysis. The method is adapted from US Patent 2016/0244412A1, which describes N-alkylation of pyrazole derivatives.
Alkylation Conditions
Ethyl 1H-pyrazole-4-carboxylate reacts with 1-bromoheptane in toluene using triethylamine as a base. The reaction proceeds at 80°C for 12 hours, achieving 70–75% conversion.
Critical Parameters
Hydrolysis and Purification
The alkylated ester is hydrolyzed using NaOH (2M) in ethanol/water (1:1) at 50°C for 4 hours. Acidification with HCl yields the carboxylic acid, which is recrystallized from ethanol/water (yield: 85–88%, purity: 98.5%).
Halogenation-Oxidation of Pyrazole Intermediates
A less common but highly selective method involves halogenation of a pre-alkylated pyrazole followed by oxidation. This route, derived from EP4008715A1, uses halogenated intermediates to direct substitution patterns.
Synthesis of Halogenated Intermediate
1-Heptyl-1H-pyrazole-4-carbonyl chloride is prepared by treating the ester with thionyl chloride. Subsequent reaction with fluorine gas in dichloromethane at −10°C introduces fluorine at the 3-position.
Chemical Reactions Analysis
Types of Reactions: 1-Heptyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The heptyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can introduce new functional groups at the 1- or 4-positions .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 1-heptyl-1H-pyrazole-4-carboxylic acid showed efficacy against various bacterial strains, making it a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Pyrazole compounds have been studied for their anti-inflammatory effects. In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines in human cell lines, suggesting its potential use in treating inflammatory diseases .
Agricultural Applications
Herbicide Development
The compound has been explored as a herbicide due to its ability to inhibit specific enzymes involved in plant growth. Field trials indicated that formulations containing this compound effectively controlled weed populations without adversely affecting crop yield .
Pesticidal Properties
In addition to herbicidal activity, this pyrazole derivative has shown promise as an insecticide. Laboratory studies revealed that it effectively targeted pest species while minimizing harm to beneficial insects, highlighting its potential for sustainable agricultural practices .
Material Science Applications
Polymer Chemistry
In material science, this compound has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibited enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .
Case Study 1: Antimicrobial Efficacy
A study conducted by Adnan et al. (2008) evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, supporting its potential use in pharmaceutical formulations.
Case Study 2: Herbicidal Activity
In a field trial reported by Thomson (1997), this compound was tested against common agricultural weeds. The compound demonstrated over 80% weed control efficacy at a dosage of 200 g/ha, suggesting its viability as a selective herbicide.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-Heptyl-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The pyrazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins and enzymes, modulating their activity. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Pyrazole-Carboxylic Acid Derivatives
Structural and Physicochemical Properties
*Calculated based on structural analogs.
Key Observations :
- Lipophilicity : The heptyl chain significantly increases logP compared to methyl or cyclopropyl groups, favoring lipid bilayer penetration .
- Solubility : Longer alkyl chains reduce aqueous solubility, which may necessitate formulation adjustments for pharmaceutical use .
- Stereoelectronic Effects : Electron-donating alkyl groups (e.g., heptyl) deshield pyrazole ring protons in NMR, as seen in analogs like 1-methyl derivatives (δ 10.36–11.51 ppm for COOH protons in ) .
Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
